5-(3-fluorophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSTLGMSOLFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318930 | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-20-5 | |

| Record name | 50907-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(3-fluorophenyl)-1H-tetrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(3-fluorophenyl)-1H-tetrazole

Executive Summary

5-(3-fluorophenyl)-1H-tetrazole is a synthetic heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its structure is characterized by a highly stable, nitrogen-rich tetrazole ring attached to a fluorinated phenyl group. The tetrazole moiety serves as a well-established bioisostere for the carboxylic acid functional group, offering a similar acidic profile (pKa) and planar geometry but with superior metabolic stability and improved pharmacokinetic properties. The strategic placement of a fluorine atom on the phenyl ring further modulates the molecule's lipophilicity, binding interactions, and overall biological activity. This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and applications of 5-(3-fluorophenyl)-1H-tetrazole, with a focus on its utility in drug discovery and development.

The Phenyl-Tetrazole Scaffold: A Pillar of Modern Medicinal Chemistry

The utility of 5-(3-fluorophenyl)-1H-tetrazole is best understood by first appreciating its constituent parts. The 5-substituted-1H-tetrazole core is a foundational pharmacophore in medicinal chemistry.

-

Carboxylic Acid Isosterism : The primary driver for the widespread use of the tetrazole ring is its function as a non-classical isostere of the carboxylic acid group. Carboxylic acids are common in bioactive molecules but are often susceptible to rapid metabolic degradation (e.g., β-oxidation or conjugation). The tetrazole ring mimics the key physicochemical properties of a carboxylic acid—notably its acidity (pKa ≈ 4.9 for the parent tetrazole) and its ability to act as a hydrogen bond donor/acceptor—while being exceptionally resistant to metabolic breakdown.

-

Influence of Fluorine Substitution : The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. In the context of 5-(3-fluorophenyl)-1H-tetrazole, the 3-fluoro substituent provides several key advantages:

-

Enhanced Lipophilicity : The fluorine atom increases the molecule's lipophilicity, which can improve cell membrane permeability and oral bioavailability.

-

Modulated Acidity : The electron-withdrawing nature of fluorine can subtly influence the pKa of the tetrazole ring, affecting its ionization state at physiological pH.

-

Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolism (e.g., aromatic hydroxylation) can block these pathways, further increasing the compound's half-life.

-

Core Chemical and Physical Properties

A precise understanding of the molecule's fundamental properties is essential for its application in research and development.

Structure and Identification

-

Chemical Name : 5-(3-fluorophenyl)-1H-tetrazole

-

Molecular Formula : C₇H₅FN₄

-

CAS Number : 50907-20-5

-

Molecular Weight : 164.14 g/mol

-

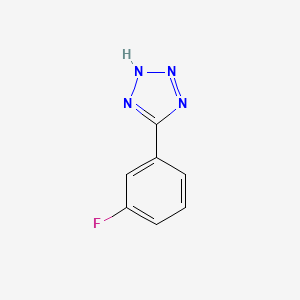

Structure :

Caption: Chemical structure of 5-(3-fluorophenyl)-1H-tetrazole.

Physicochemical Data

The following table summarizes key quantitative data for 5-(3-fluorophenyl)-1H-tetrazole and related analogs for comparison.

| Property | 5-(3-fluorophenyl)-1H-tetrazole | 5-(4-fluorophenyl)-1H-tetrazole | 5-phenyl-1H-tetrazole |

| Molecular Weight ( g/mol ) | 164.14 | 164.14 | 146.15 |

| Melting Point (°C) | 142 - 144 | 114 - 116 | 215 - 217 |

| pKa (estimated) | ~3.8 - 4.5 | ~3.9 - 4.6 | ~4.2 - 4.9 |

| Appearance | Solid | Yellowish solid | White needles/powder |

Note on pKa: The pKa of the unsubstituted 1H-tetrazole is approximately 4.9. The electron-withdrawing effect of the phenyl group, and further, the fluoro-substituent, is expected to increase the acidity (lower the pKa) of the N-H proton. The exact value depends on the tautomeric form (1H vs. 2H), but it remains in a range comparable to that of carboxylic acids.

Synthesis and Reactivity

Primary Synthetic Pathway: [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide. This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile.

Caption: General workflow for the synthesis of 5-(3-fluorophenyl)-1H-tetrazole.

Detailed Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol is based on the safer and environmentally benign methodology developed by Sharpless and coworkers. It represents a self-validating system where the choice of reagents and conditions is driven by safety, efficiency, and purity.

Objective: To synthesize 5-(3-fluorophenyl)-1H-tetrazole from 3-fluorobenzonitrile.

Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0 eq).

-

Causality: Zinc bromide acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen and making the carbon more electrophilic for the azide attack. Using a slight excess of sodium azide ensures the complete conversion of the starting nitrile.

-

-

Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.

-

Causality: Water is a safe, non-flammable solvent. Performing the reaction at this concentration minimizes the potential release of volatile and highly toxic hydrazoic acid (HN₃), as the reaction medium remains slightly alkaline (pH ~8).

-

-

Reaction: Heat the mixture to reflux (100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to >9 with aqueous sodium hydroxide. This step ensures the product is in its water-soluble sodium tetrazolate salt form. b. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove any unreacted nitrile and non-acidic impurities. c. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid in an ice bath.

-

Causality: Protonation of the tetrazolate anion renders the 5-(3-fluorophenyl)-1H-tetrazole neutral and significantly less soluble in water, causing it to precipitate. d. Collect the resulting solid precipitate by vacuum filtration.

-

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Reactivity and Metabolic Stability

The tetrazole ring is aromatic, with 6 π-electrons delocalized across the five-membered ring, which confers significant thermal and chemical stability. In a biological context, this translates to high resistance to metabolic enzymes, particularly cytochrome P450 oxidases, which readily metabolize many other functional groups. While the phenyl ring can still undergo metabolism (e.g., hydroxylation), the presence of the fluorine atom can act as a "metabolic shield," further enhancing the molecule's stability.

Analytical Characterization

The identity and purity of 5-(3-fluorophenyl)-1H-tetrazole are confirmed using standard spectroscopic techniques. Expected data, inferred from structurally similar compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - ~16.9 ppm (br s, 1H) : Very deshielded, exchangeable N-H proton of the tetrazole ring. - ~7.5-8.1 ppm (m, 4H) : Complex multiplet signals corresponding to the four aromatic protons on the 3-fluorophenyl ring. |

| ¹³C NMR (DMSO-d₆) | - ~163 ppm (d, J ≈ 250 Hz) : Carbon atom directly attached to fluorine, showing a large one-bond C-F coupling constant. - ~155 ppm : Quaternary carbon of the tetrazole ring. - ~115-135 ppm : Signals for the remaining aromatic carbons, some of which will exhibit smaller two- and three-bond C-F coupling. |

| FT-IR (KBr, cm⁻¹) | - ~3000-3100 : Aromatic C-H stretching. - ~2500-2900 (broad) : N-H stretching. - ~1610, 1505 : C=C and C=N stretching vibrations. - ~1220-1250 : C-F stretching. |

| Mass Spec. (ESI-) | - m/z 163 [M-H]⁻ : The deprotonated molecule is expected as the base peak in negative ion mode. |

Applications in Medicinal Chemistry and Drug Development

The primary value of 5-(3-fluorophenyl)-1H-tetrazole lies in its role as both a pharmacophore and a versatile synthetic building block.

The Isosteric Advantage

Caption: Comparison of Carboxylic Acid and its Tetrazole Bioisostere.

The tetrazole ring effectively mimics the essential features of a carboxylic acid for receptor binding while protecting the molecule from rapid clearance. This strategy has been successfully employed in numerous marketed drugs, such as the antihypertensive agent Losartan.

Therapeutic Potential

Derivatives and analogs of 5-(3-fluorophenyl)-1H-tetrazole have been investigated for a range of biological activities:

-

Antihypertensive Agents : A novel pyrazole derivative featuring a 5-(3-fluorophenyl)-1H-tetrazole moiety was shown to reduce blood pressure in hypertensive rats, acting via the NO/cGMP pathway to induce vasodilation.

-

Anticancer Activity : Phenyl-tetrazole scaffolds have been designed as microtubule destabilizers, showing potent cytotoxic activity against various human cancer cell lines. The tetrazole ring can serve as a key structural element for interacting with tubulin.

-

Antimicrobial Properties : Various tetrazole derivatives have demonstrated moderate to good activity against bacterial and fungal strains.

Safety, Handling, and Toxicology

6.1. Laboratory Handling

Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

6.2. Inherent Hazards

-

Explosive Potential : Tetrazoles are nitrogen-rich compounds and can be energetic. While the 5-aryl substituted tetrazoles are generally more stable, they can decompose explosively under specific conditions (e.g., high heat, presence of heavy metal salts). Caution should be exercised, particularly during synthesis with sodium azide.

-

Irritation : The compound may cause skin and eye irritation upon direct contact.

6.3. Toxicological Considerations

Specific toxicological data for 5-(3-fluorophenyl)-1H-tetrazole is limited. However, general principles for related compounds apply:

-

Fluorinated Aromatics : The toxicity of fluorinated aromatic compounds can vary significantly. While the C-F bond is strong, metabolic defluorination is not impossible and can sometimes lead to the formation of toxic metabolites.

-

Metabolic Profile : The primary metabolic pathway for tetrazoles that are not otherwise metabolized is typically N-glucuronidation, which is a detoxification route. However, a full ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile would be required for any drug development candidate.

Conclusion and Future Outlook

5-(3-fluorophenyl)-1H-tetrazole is a molecule of high strategic value in modern chemistry. Its properties are defined by the powerful combination of a metabolically robust carboxylic acid isostere—the tetrazole ring—and a modulating fluoro-substituent. This combination provides a scaffold with favorable physicochemical properties, synthetic accessibility, and broad potential for biological activity. Future research will likely continue to exploit this compound as a key building block in the synthesis of more complex heterocyclic systems and as a core fragment in the design of novel therapeutics targeting a wide array of diseases.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Li, Z., et al. (2021). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 19(3), 535-539. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1335-1341. [Link]

-

Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Rostamizadeh, S., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(6), 7384-7393. [Link]

-

Modica, M., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(7), 3963-4018. [Link]

-

Key, B. D., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 736-752. [Link]

-

Hidayat, H., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [Link]

-

Rostamizadeh, S., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ResearchGate. [Link]

-

Giesy, J. P., & Kannan, K. (2002). Aquatic toxicology of perfluorinated chemicals. Reviews of environmental contamination and toxicology, 176, 1-157. [Link]

-

Stahl, T., Mattern, D., & Brunn, H. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe, 23(1), 38. [Link]

- de Paula, T. C., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)

5-(3-fluorophenyl)-1H-tetrazole CAS number and identifiers

An In-Depth Technical Guide to 5-(3-fluorophenyl)-1H-tetrazole for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-fluorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on the rationale behind its use in modern research settings.

Core Identifiers and Chemical Profile

Precise identification is the cornerstone of reproducible research. 5-(3-fluorophenyl)-1H-tetrazole is a fluorinated aromatic tetrazole characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with a 3-fluorophenyl group.[1] The fluorine atom's strategic placement on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and biological activity.[1]

| Identifier | Value |

| CAS Number | 50907-20-5[1] |

| Molecular Formula | C₇H₅FN₄[1][2] |

| Molecular Weight | 164.14 g/mol [1][2] |

| IUPAC Name | 5-(3-fluorophenyl)-2H-tetrazole[1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NNN=N2[1] |

| InChI | InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)[1] |

| InChI Key | SEYSTLGMSOLFBD-UHFFFAOYSA-N[1] |

| Physical State | Solid, White Appearance[2] |

The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrazole ring is a critical pharmacophore and is considered a bioisostere of the carboxylic acid group.[3][4] This substitution is a deliberate and strategic choice in drug design for several compelling reasons.

Causality Behind Bioisosteric Replacement:

-

Metabolic Stability: The tetrazole ring is resistant to many common metabolic degradation pathways that would otherwise affect a carboxylic acid moiety.[3][5]

-

Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

-

Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[6]

-

Conformational Rigidity: The planar, aromatic nature of the tetrazole ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for a target protein.

Bioisosteric relationship between a carboxylic acid and a tetrazole ring.

Synthesis of 5-(3-fluorophenyl)-1H-tetrazole

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[5][7] This approach is favored for its high atom economy and generally good yields.

Key Synthetic Pathways:

-

Silica-Supported Sulfuric Acid Catalysis: This method employs a heterogeneous catalyst for the cycloaddition of nitriles and sodium azide, offering a straightforward and environmentally conscious approach with simplified workup procedures.[1][5]

-

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields by efficiently promoting the reaction between substituted aromatic amines (precursors to the nitrile) and sodium azide.[1]

-

Zinc-Mediated Aqueous Synthesis: The use of zinc salts as catalysts allows the reaction to proceed readily in water, reducing the need for organic solvents.[8][9]

General workflow for the synthesis of 5-(3-fluorophenyl)-1H-tetrazole.

Experimental Protocol: Silica-Catalyzed Synthesis

The following protocol is a self-validating system adapted from established methodologies for the synthesis of 5-substituted 1H-tetrazoles.[10]

Materials:

-

3-Fluorobenzonitrile (1 mmol)

-

Sodium Azide (NaN₃) (2 mmol)

-

Silica-Supported Sulfuric Acid (e.g., Nano-TiCl₄.SiO₂) (0.1 g)[10]

-

Dimethylformamide (DMF) (5 mL)

-

Hydrochloric Acid (4N)

-

Deionized Water (ice-cold)

-

Chloroform (for washing)

Procedure:

-

To a round-bottom flask, add 3-fluorobenzonitrile (1 mmol), sodium azide (2 mmol), and DMF (5 mL).

-

Add the silica-supported catalyst (0.1 g) to the mixture.

-

Heat the reaction mixture to reflux (typically 100-130°C) for the prescribed time (e.g., 2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

-

Pour the filtrate into a beaker containing ice-cold water and acidify with 4N HCl (5 mL).

-

A white solid precipitate of 5-(3-fluorophenyl)-1H-tetrazole should form.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with cold chloroform to remove any unreacted nitrile and other organic impurities.

-

Dry the purified product under a vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Applications and Biological Activity

The unique properties of 5-(3-fluorophenyl)-1H-tetrazole make it a valuable compound in several research areas.

-

Pharmaceutical Development: Its primary value lies in its potential as a scaffold for anticancer agents.[1] Studies have shown that some 1H-tetrazole derivatives can act as microtubule destabilizers by binding to tubulin, thereby inhibiting cancer cell proliferation.[1] The fluorine substitution can enhance binding affinity and other pharmacokinetic properties.[1] While potent activity has been demonstrated against cell lines like SGC-7901 and A549 for similar compounds, further research is needed for this specific isomer.[1]

-

Antihypertensive Research: While not demonstrated for this specific compound, a structurally related pyrazole-tetrazole hybrid, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats.[11][12] The mechanism involves the NO/cGMP pathway, leading to endothelium-dependent vasodilation.[11][12] This highlights the potential of the fluorophenyl-tetrazole scaffold in cardiovascular drug discovery.

-

Materials Science: The high nitrogen content and thermal stability of the tetrazole ring make it a candidate for use in materials science.[3] Specifically, 5-(3-fluorophenyl)-1H-tetrazole has been mentioned in a patent as a potential hole-transporting material in Organic Light-Emitting Diodes (OLEDs).[1]

NO/cGMP pathway involved in the antihypertensive effect of a related compound.[11]

Safety, Handling, and Toxicology

As a research chemical, 5-(3-fluorophenyl)-1H-tetrazole must be handled with appropriate caution in a laboratory setting.[1]

Hazard Profile:

-

Skin Irritation: Causes skin irritation (H315).[2]

-

Eye Irritation: Causes serious eye irritation (H319).[2]

-

Respiratory Irritation: May cause respiratory irritation (H335).[2]

-

Explosive Potential: A general hazard for tetrazole derivatives is their potential to be explosive, particularly under specific conditions or when heated.[1]

| GHS Hazard Statement | Code | Description |

| Physical Hazards | H240 | Heating may cause an explosion. |

| Health Hazards | H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Personal Protection: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

Future Research Directions

5-(3-fluorophenyl)-1H-tetrazole remains a molecule with significant untapped potential. Future research should focus on:

-

Full Characterization: Comprehensive studies to fully detail its physicochemical properties.[1]

-

Biological Evaluation: Systematic screening to explore its full range of biological activities, including antimicrobial and other therapeutic areas.[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity for specific biological targets, such as tubulin.

-

Reactivity Studies: Investigating its participation in various chemical reactions to expand its utility as a synthetic building block.[1]

References

-

Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 5-(3-Fluorophenyl)-1H-tetrazole. Available at: [Link]

-

Trindade, N. R., et al. (2018, August 7). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Frontiers in Physiology. Available at: [Link]

-

PubMed Central. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Available at: [Link]

-

Rostamizadeh, S., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

-

PubMed Central. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

-

ResearchGate. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Available at: [Link]

-

ResearchGate. (2013). (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

-

Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]

-

Who we serve. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

Supplementary Information. A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole. Available at: [Link]

-

KISTI. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H -Pyrazol-4-yl)-2 H -Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Available at: [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

-

PubChem. 5-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. Available at: [Link]

-

NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available at: [Link]

Sources

- 1. Buy 5-(3-fluorophenyl)-1H-tetrazole | 50907-20-5 [smolecule.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.org.za [scielo.org.za]

- 11. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-fluorophenyl)-1H-tetrazole molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Weight of 5-(3-fluorophenyl)-1H-tetrazole

This guide provides a detailed examination of the molecular structure and precise molecular weight of 5-(3-fluorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's physicochemical properties.

Molecular Architecture and Identification

The structural integrity of a compound is the bedrock of its chemical behavior and biological activity. For 5-(3-fluorophenyl)-1H-tetrazole, the architecture is defined by the conjunction of a fluorinated aromatic ring and a nitrogen-rich tetrazole heterocycle. This combination imparts unique electronic properties and potential for diverse molecular interactions.

Structural Representation

5-(3-fluorophenyl)-1H-tetrazole is characterized by a five-membered tetrazole ring attached at its 5-position to a phenyl ring, which is substituted with a fluorine atom at the meta (3-position). The molecular formula is C₇H₅FN₄.[1] The tetrazole ring itself is a critical pharmacophore and is recognized as a bioisostere for the carboxylic acid group, often enhancing metabolic stability in drug candidates.[2]

Caption: 2D structure of 5-(3-fluorophenyl)-1H-tetrazole.

Key Chemical Identifiers

For unambiguous identification and database referencing, a standardized set of identifiers is crucial. The table below summarizes the primary identifiers for 5-(3-fluorophenyl)-1H-tetrazole.

| Identifier | Value | Source |

| IUPAC Name | 5-(3-fluorophenyl)-1H-tetrazole | [1] |

| CAS Number | 50907-20-5 | [1][2] |

| Molecular Formula | C₇H₅FN₄ | [1][2][3] |

| SMILES String | C1=CC(=CC(=C1)F)C2=NNN=N2 | [1] |

| InChI Key | SEYSTLGMSOLFBD-UHFFFAOYSA-N | [1] |

Structural Isomerism: The Tautomeric Nature of Tetrazoles

A critical feature of 5-substituted-1H-tetrazoles is the existence of tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to distinct isomers. The most common are the 1H- and 2H- tautomers. While often named as the 1H-isomer, the equilibrium between these forms can be influenced by the physical state (solid vs. solution) and solvent polarity.[4] This tautomerism is a key consideration in drug design, as the different forms can present distinct hydrogen bonding profiles and receptor interactions.

Molecular Weight and Mass Spectrometric Analysis

The molecular weight is a fundamental physical property, essential for stoichiometric calculations in synthesis and for confirmation of molecular identity via mass spectrometry.

Theoretical Molecular Weight

The molecular weight can be expressed as the nominal mass (using integer masses of the most abundant isotopes) or the more precise monoisotopic mass (using the exact mass of the most abundant isotopes). The average molecular weight, which accounts for natural isotopic abundance, is typically cited on chemical data sheets.

The table below details the calculation of the monoisotopic mass, which is the value determined by high-resolution mass spectrometry.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Total | Monoisotopic Mass | 164.050824 |

Experimental Verification Workflow

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming both the elemental composition and molecular weight of a synthesized compound. The causality for selecting HRMS lies in its ability to provide mass accuracy within parts-per-million (ppm), allowing for the confident determination of a unique molecular formula.

Caption: Synthesis and characterization workflow for 5-(3-fluorophenyl)-1H-tetrazole.

Protocol for Structural and Molecular Weight Confirmation

This section outlines a self-validating protocol for the characterization of newly synthesized 5-(3-fluorophenyl)-1H-tetrazole. Each step provides a layer of verification, ensuring the final structural assignment is robust and trustworthy.

Objective: To confirm the chemical structure and exact molecular weight of a synthesized batch of 5-(3-fluorophenyl)-1H-tetrazole.

Methodology:

-

Sample Preparation:

-

Dissolve ~1-2 mg of the purified, dry compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. The choice of DMSO-d₆ is often pragmatic for tetrazoles, as the acidic N-H proton is readily observable.

-

Prepare a dilute solution (~10 µg/mL) in a mass spectrometry-compatible solvent like methanol or acetonitrile for HRMS analysis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum should show distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the fluorophenyl ring. The N-H proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift (often >15 ppm in DMSO-d₆).[5]

-

¹³C NMR: Acquire a carbon spectrum. This will confirm the presence of the 7 unique carbon atoms. The carbon atoms attached to or near the fluorine will exhibit characteristic splitting (C-F coupling).[6]

-

¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and chemical environment of the single fluorine atom.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample. Key expected vibrations include N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching within the tetrazole ring (~1400-1600 cm⁻¹), and C-F stretching (~1000-1300 cm⁻¹).[7] This provides corroborating evidence for the key functional groups.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Infuse the prepared sample into an HRMS instrument, typically using electrospray ionization (ESI).

-

Acquire spectra in both positive and negative ion modes. Due to the acidic nature of the tetrazole N-H, a strong signal for the deprotonated molecule, [M-H]⁻, is often observed in negative mode.[5][8] The protonated molecule, [M+H]⁺, may be seen in positive mode.

-

Validation Check: The measured mass of the primary ion should match the calculated monoisotopic mass (164.0508 Da for the neutral molecule) within a narrow mass tolerance (typically < 5 ppm). For the [M-H]⁻ ion, the expected mass would be approximately 163.0430 Da.

-

-

Data Integration and Final Confirmation:

-

The final structural confirmation is achieved by synthesizing all data. The NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. The FTIR confirms the functional groups. The HRMS provides an exact elemental formula. When all data are consistent, the structure and molecular weight of 5-(3-fluorophenyl)-1H-tetrazole are considered validated.

-

Conclusion

The molecular structure and weight of 5-(3-fluorophenyl)-1H-tetrazole are well-defined by its constituent aromatic and heterocyclic moieties. Its molecular formula of C₇H₅FN₄ corresponds to an average molecular weight of 164.14 g/mol and a monoisotopic mass of 164.050824 Da. A rigorous and multi-faceted analytical approach, combining NMR and FTIR spectroscopy with high-resolution mass spectrometry, is essential for the unambiguous confirmation of its identity, providing the trustworthy foundation required for its application in research and development.

References

- Nikpassand, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137.

-

Wang, W., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10575-10584. Available at: [Link]

-

Digambar, K. B., et al. (2014). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 18, 1-8. Available at: [Link]

-

Arba, M., et al. (2022). Synthesis, Molecular Docking, and In Silico ADMET Prediction of a New Fluorinated Pyrazole as a Potential Estrogen Receptor Alpha Inhibitor. Molecules, 27(19), 6296. Available at: [Link]

-

Ferreira, M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3258. Available at: [Link]

- Zhao, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

ResearchGate. Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. Available at: [Link]

-

NIST. 1H-Tetrazole, 5-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Chinese Journal of Energetic Materials. (2024). Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. Available at: [Link]

-

Wikipedia. (2023). Tetrazole. Available at: [Link]

Sources

- 1. Buy 5-(3-fluorophenyl)-1H-tetrazole | 50907-20-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-(4-Fluorophenyl)-1H-tetrazole 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. lifesciencesite.com [lifesciencesite.com]

Spectroscopic data for 5-(3-fluorophenyl)-1H-tetrazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-fluorophenyl)-1H-tetrazole

This guide provides a comprehensive analysis of the spectroscopic data for 5-(3-fluorophenyl)-1H-tetrazole (C₇H₅FN₄, Mol. Wt. 164.14 g/mol [1]), a heterocyclic compound of interest in medicinal and materials science.[1][2][3] As direct experimental spectra for this specific regioisomer are not always consolidated in literature, this document serves as a technical whitepaper, synthesizing data from analogous structures and foundational spectroscopic principles to provide a robust, predictive, and interpretive framework for researchers.

The methodologies and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references. This guide is intended for professionals in drug development, chemical research, and materials science who require a deep understanding of the structural characterization of fluorinated tetrazole derivatives.

Rationale and Synthetic Strategy

The reliable spectroscopic analysis of a compound begins with a pure sample. The most common and efficient synthesis of 5-substituted-1H-tetrazoles involves a [3+2] cycloaddition reaction between a nitrile and an azide source.[4] For 5-(3-fluorophenyl)-1H-tetrazole, the logical precursor is 3-fluorobenzonitrile.

Experimental Protocol: Synthesis

The following protocol is a validated method for synthesizing 5-substituted-1H-tetrazoles, adapted for the target compound.[4]

Materials:

-

3-fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (SSA) or Zinc Acetate (Zn(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluorobenzonitrile (1.0 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and a catalytic amount of silica sulfuric acid.

-

Heat the reaction mixture to reflux (approx. 120-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-12 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water (15 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(3-fluorophenyl)-1H-tetrazole as a solid.

Causality: The use of DMF as a solvent is crucial due to its high boiling point and ability to dissolve both the organic nitrile and the inorganic azide salt. The catalyst (like SSA or a Lewis acid like Zn(OAc)₂) activates the nitrile group, making it more susceptible to nucleophilic attack by the azide, thereby increasing the reaction rate and yield.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of 5-(3-fluorophenyl)-1H-tetrazole, providing detailed information about the hydrogen, carbon, and fluorine environments.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe the acidic N-H proton of the tetrazole ring.[4][6]

Instrumentation:

-

Spectrometer: Bruker Avance 500 MHz (or equivalent).

-

Nuclei: ¹H, ¹³C, ¹⁹F.

-

Reference: Tetramethylsilane (TMS) for ¹H and ¹³C; Trichlorofluoromethane (CFCl₃) as an external or internal standard for ¹⁹F.[7][8]

-

Temperature: 298 K.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the single proton on the tetrazole nitrogen.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~16.9 | br s | - | 1H, N-H (tetrazole) |

| ~8.0 - 7.9 | m | - | 2H, Ar-H (H-2, H-6) |

| ~7.7 - 7.6 | m | - | 1H, Ar-H (H-5) |

| ~7.5 - 7.4 | m | - | 1H, Ar-H (H-4) |

Interpretation:

-

N-H Proton: The tetrazole N-H proton is acidic and its signal is typically very broad and far downfield, often appearing above 16 ppm in DMSO-d₆.[4][6] This is a characteristic feature of the 1H-tetrazole tautomer.

-

Aromatic Protons: The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

-

The protons ortho to the fluorine (H-2, H-4) and para to the fluorine (H-6) will be the most affected.

-

The signals are predicted based on data from analogous compounds like 5-(4-fluorophenyl)-1H-tetrazole, where the aromatic protons appear in the 7.4-8.2 ppm range.[4] The exact splitting will be a combination of ortho, meta, and para H-H couplings, as well as H-F couplings.

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will show seven distinct signals, with the carbon atoms of the fluorophenyl ring exhibiting splitting due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~162 (d) | ¹JCF ≈ 245 | C-3 (C-F) |

| ~155 | - | C-5 (tetrazole) |

| ~131 (d) | ³JCF ≈ 8 | C-5 (Ar) |

| ~127 (d) | ³JCF ≈ 8 | C-1 (Ar) |

| ~123 | - | C-6 (Ar) |

| ~117 (d) | ²JCF ≈ 21 | C-4 (Ar) |

| ~114 (d) | ²JCF ≈ 23 | C-2 (Ar) |

Interpretation:

-

Tetrazole Carbon (C-5): The carbon of the tetrazole ring typically appears around 155 ppm.[4][9]

-

Carbon-Fluorine Coupling: The most informative feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-3), which is expected to be around 245 Hz.[4] The two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller but provide definitive assignments for the other ring carbons.[10] These couplings are invaluable for confirming the substitution pattern.

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is highly sensitive and provides a clean spectrum with a single primary signal for this molecule.[7][11]

Table 3: Predicted ¹⁹F NMR Data (471 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -114 | Multiplet |

Interpretation:

-

The chemical shift for a fluorine atom on an aromatic ring typically falls within this range relative to CFCl₃.[12][13] The signal will appear as a multiplet due to coupling with the ortho, meta, and para protons on the phenyl ring. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and environment of the fluorine atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Range: 4000 - 400 cm⁻¹

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3150 | Broad | N-H stretch (tetrazole ring) |

| ~3080 | Medium | Aromatic C-H stretch |

| 1600 - 1500 | Medium-Strong | C=N stretch (tetrazole ring) |

| 1400 - 1300 | Medium | N=N stretch (tetrazole ring) |

| ~1250 | Strong | C-F stretch |

| 1100 - 900 | Medium | Tetrazole ring vibrations |

Interpretation:

-

The broad N-H stretch is characteristic of the hydrogen-bonded tetrazole ring.[9]

-

The C=N and N=N stretching vibrations are indicative of the tetrazole heterocyclic core.[9][14]

-

A strong absorption band around 1250 cm⁻¹ is a key indicator for the C-F bond.

-

The presence of aromatic C-H stretching above 3000 cm⁻¹ confirms the phenyl group.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

Instrumentation:

-

Spectrometer: Thermo Fisher Q Exactive (or equivalent high-resolution mass spectrometer).

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

Predicted MS Data and Interpretation

Table 5: Predicted Mass Spectrometry Fragments

| Ionization Mode | m/z (predicted) | Assignment |

| ESI (+) | 165.0625 | [M+H]⁺ |

| ESI (+) | 137.0676 | [M+H - N₂]⁺ |

| ESI (+) | 122.0461 | [M+H - HN₃]⁺ |

| ESI (-) | 163.0469 | [M-H]⁻ |

| ESI (-) | 135.0518 | [M-H - N₂]⁻ |

Interpretation: The fragmentation of the tetrazole ring is highly dependent on the ionization mode.[9]

-

Positive Ion Mode ([M+H]⁺): In positive ESI mode, 5-substituted tetrazoles can lose either dinitrogen (N₂) or hydrazoic acid (HN₃).[16] The loss of N₂ (28 Da) is a common fragmentation pathway.

-

Negative Ion Mode ([M-H]⁻): In negative ESI mode, the deprotonated molecule is formed. The most characteristic fragmentation is the loss of a neutral N₂ molecule.[9][16] High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments, providing definitive structural evidence.

Visualized Workflows and Structures

Diagrams created using Graphviz help to visualize the relationships between synthesis, analysis, and molecular structure.

Caption: General workflow from synthesis to spectroscopic characterization.

Caption: Predicted ESI-MS fragmentation pathways.

References

-

Supporting Information for a relevant article. (n.d.). (This is a placeholder for a specific peer-reviewed article's SI, which often contains raw spectral data). Available at: [Link]

-

Srinivas, K., et al. (2004). An Improved Synthesis of 5-(2-Fluorophenyl)-1H-Tetrazole. Organic Preparations and Procedures International, 36(1), 89-92. Available at: [Link]

-

Wang, X., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10974-10983. Available at: [Link]

-

de Moura, R. O., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Frontiers in Physiology, 9, 1073. Available at: [Link]

-

ResearchGate. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure.... Available at: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). (This is a placeholder for a specific peer-reviewed article). Available at: [Link]

-

Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. (n.d.). Growing Science. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2020). Molbank, 2020(2), M1125. Available at: [Link]

-

Ferreira, M. M., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(23), 5727. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. Available at: [Link]

-

Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (n.d.). (This is a placeholder for a specific peer-reviewed article). Available at: [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres... (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

St-Gelais, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4325-4333. Available at: [Link]

-

PubMed. (2023). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights.... Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra of tetrazole 5o.... Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... (2022). Molecules, 27(15), 4983. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole.... Available at: [Link]

-

X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles... (n.d.). Growing Science. Available at: [Link]

-

MassBank. (2020). 5-Phenyl-1H-tetrazole; LC-ESI-QFT; MS2. Available at: [Link]

-

SpectraBase. (n.d.). trans-5-[2-(dimethylamino)vinyl]-1-(p-fluorophenyl)-1H-tetrazole. Available at: [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor... (2022). ACS Omega. Available at: [Link]

Sources

- 1. Buy 5-(3-fluorophenyl)-1H-tetrazole | 50907-20-5 [smolecule.com]

- 2. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. growingscience.com [growingscience.com]

- 6. rsc.org [rsc.org]

- 7. biophysics.org [biophysics.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. colorado.edu [colorado.edu]

- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenyltetrazoles

Abstract

The strategic integration of fluorine atoms and tetrazole rings into phenyl scaffolds has given rise to a pivotal class of molecules: fluorinated phenyltetrazoles. This guide provides a comprehensive exploration of their journey from conceptualization to application. We will examine the historical context of both tetrazole chemistry and organofluorine chemistry, charting the course that led to their synergistic combination. This in-depth analysis covers the evolution of synthetic methodologies, the causal reasoning behind experimental designs, and the critical role these compounds play in modern drug discovery. Detailed protocols, mechanistic diagrams, and comparative data tables are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical class.

Introduction: The Strategic Convergence of Fluorine and Tetrazoles

In the landscape of medicinal chemistry, few molecular motifs have demonstrated the transformative power of the tetrazole ring and the fluorine atom. The tetrazole, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1][2][3][4] This substitution is a cornerstone of modern drug design, as tetrazoles often enhance metabolic stability, improve lipophilicity, and increase bioavailability compared to their carboxylic acid counterparts.[4][5]

Concurrently, the incorporation of fluorine into bioactive molecules has become a powerful strategy for optimizing pharmacological profiles.[6][7] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, basicity, conformation, and metabolic fate.[6][7][8] The replacement of a hydrogen atom with fluorine can block sites of metabolism, leading to a longer biological half-life, and can modulate binding affinity to protein targets.[6][8]

The fusion of these two powerful strategies in the form of fluorinated phenyltetrazoles represents a significant advancement in the design of novel therapeutics. This guide will trace the history and discovery of this molecular class, providing the foundational knowledge and practical insights necessary for its effective utilization in research and development.

Historical Foundations

The Discovery of the Tetrazole Ring

The history of tetrazoles began in 1885 when Swedish chemist J.A. Bladin first synthesized a derivative of this novel heterocyclic system.[5][9][10] However, the synthetic utility of tetrazoles remained limited until the early 20th century. The most significant breakthrough was the development of the [3+2] cycloaddition reaction between a nitrile and an azide, which remains the most common method for tetrazole synthesis today.[9][11][12][13] Early iterations of this reaction were hazardous, often employing highly toxic and explosive hydrazoic acid. A major step forward in safety and practicality came in 1958 with a procedure using the much safer combination of sodium azide and ammonium chloride in dimethylformamide (DMF).[9]

The Rise of Organofluorine Chemistry in Pharmaceuticals

While fluorinated compounds have been known for centuries, their deliberate use in drug design is a more recent phenomenon. The introduction of fluorine can dramatically alter a molecule's properties, a fact that medicinal chemists began to systematically exploit in the mid-20th century.[6][7] The strategic incorporation of fluorine is now a routine and powerful tool used to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[6][7][14] It is estimated that a significant portion of all new pharmaceuticals entering the market contain at least one fluorine atom.

The Genesis of Fluorinated Phenyltetrazoles

The convergence of these two fields was a natural progression. As chemists sought to fine-tune the properties of phenyltetrazole-containing drug candidates, the introduction of fluorine to the phenyl ring became an obvious and powerful strategy. This allowed for the modulation of electronic properties and metabolic stability without altering the core tetrazole bioisostere. One of the key applications driving this development was the creation of Julia-Kocienski olefination reagents, where fluorinated 1-phenyl-1H-tetrazol-5-yl sulfones serve as versatile precursors for the synthesis of fluoroolefins, which are important intermediates in drug synthesis.[15][16]

The synthesis of these compounds typically involves two primary approaches:

-

Late-stage fluorination: Introducing fluorine to a pre-formed phenyltetrazole scaffold.

-

Convergent synthesis: Building the tetrazole ring onto a fluorinated phenyl precursor, most commonly a fluorinated benzonitrile.

The latter approach is generally preferred due to the wide availability of fluorinated starting materials and the robustness of the tetrazole-forming reactions.

Core Synthetic Methodologies

The primary route for synthesizing 5-(fluorophenyl)-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a fluorinated benzonitrile.

The [3+2] Cycloaddition: Mechanism and Rationale

The [3+2] cycloaddition is a powerful reaction that forms the five-membered tetrazole ring in a single step. The generally accepted mechanism involves the activation of the nitrile by a catalyst, which enhances its electrophilicity.[11] An azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring.[11][12][17]

Causality behind Experimental Choices:

-

Catalyst: Lewis acids such as zinc, copper, or cobalt complexes are often used.[13][18] Their role is to coordinate to the nitrogen of the nitrile group, polarizing the C≡N bond and making the carbon atom more susceptible to nucleophilic attack by the azide.[11][18] In recent years, heterogeneous nanocatalysts have gained favor due to their high efficiency, easy recovery, and reusability, aligning with the principles of green chemistry.[11][19][20]

-

Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source. Trimethylsilyl azide (TMSN₃) is also used, particularly in reactions catalyzed by copper.[17]

-

Solvent: High-boiling point, polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures.[5]

Diagram: General Synthetic Workflow

Below is a diagram illustrating the common catalytic cycle for the synthesis of a 5-(fluorophenyl)-1H-tetrazole.

Caption: Catalytic cycle for [3+2] cycloaddition synthesis of phenyltetrazoles.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-tetrazole

This protocol is a representative example based on common literature procedures.[5]

Materials:

-

4-fluorobenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzonitrile (1.0 eq).

-

Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the flask.

-

Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Rationale: Anhydrous conditions are preferred to prevent unwanted side reactions, although some modern protocols use water as a solvent.

-

-

Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Elevated temperature is required to overcome the activation energy of the cycloaddition.

-

-

Workup (Quenching): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water.

-

Acidification: Acidify the aqueous solution to pH ~2 by the dropwise addition of 1M HCl. This protonates the tetrazolate anion, causing the product to precipitate.

-

Rationale: The tetrazole product is acidic and exists as its conjugate base (tetrazolate) in the basic reaction mixture. Acidification is necessary to obtain the neutral product.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(4-fluorophenyl)-1H-tetrazole.

Applications in Drug Development

The fluorinated phenyltetrazole scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[21][22][23]

Case Study: Angiotensin II Receptor Blockers (ARBs)

A prominent class of drugs featuring the phenyltetrazole moiety is the "sartan" family of antihypertensives, such as Losartan and Valsartan.[4][24][25] While the parent compounds may not be fluorinated, the principles are directly applicable. The tetrazole group serves as a bioisostere for a carboxylic acid, which is crucial for binding to the angiotensin II receptor. Fluorination of the phenyl rings in related analogs is a common strategy employed during lead optimization to enhance metabolic stability and improve oral bioavailability.

Other Therapeutic Areas

Fluorinated phenyltetrazoles are explored across a wide range of diseases due to their favorable drug-like properties.[26]

-

Antifungal Agents: Compounds like Oteseconazole (VT-1161) incorporate fluorinated phenyl groups linked to a tetrazole, demonstrating potent and selective inhibition of fungal enzymes.[24][27]

-

Anticancer Agents: The scaffold is used to develop inhibitors of key cancer-related proteins.[4][28]

-

Anti-inflammatory Agents: Derivatives have shown promise as inhibitors of enzymes like cyclooxygenase.[26]

Table 1: Comparison of Carboxylic Acid vs. Tetrazole Bioisosteres

| Property | Carboxylic Acid (-COOH) | 5-Aryl-Tetrazole | Rationale for Bioisosteric Replacement |

| pKa | ~4-5 | ~4.5-5.5 | Similar acidity allows for comparable ionic interactions with biological targets.[2][28] |

| Metabolic Stability | Susceptible to reduction or conjugation | Generally stable to metabolic degradation | The tetrazole ring is resistant to many metabolic enzymes, increasing drug half-life.[4] |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral absorption.[4][29] |

| Hydrogen Bonding | 1 H-bond donor, 2 H-bond acceptors | 1 H-bond donor, multiple N atoms as acceptors | Mimics the hydrogen bonding pattern of a carboxylic acid. |

Conclusion and Future Outlook

The discovery and development of fluorinated phenyltetrazoles are a testament to the power of synergistic molecular design. By combining the bioisosteric advantages of the tetrazole ring with the pharmacokinetic benefits of fluorination, medicinal chemists have created a privileged scaffold for drug discovery. The historical evolution from hazardous early syntheses to modern, efficient, and green catalytic methods has made these compounds widely accessible. Future research will likely focus on developing even more selective and efficient catalytic systems, exploring novel substitution patterns on the phenyl ring, and applying this versatile scaffold to an even broader range of therapeutic targets. The foundational principles outlined in this guide will continue to inform the rational design of the next generation of therapeutics.

References

-

Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

-

Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (n.d.). RSC Publishing. Available at: [Link]

-

Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.). ResearchGate. Available at: [Link]

-

Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. (2018). Taylor & Francis Online. Available at: [Link]

-

Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. Available at: [Link]

-

Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2021). ACS Publications. Available at: [Link]

-

Advances in Tetrazole Synthesis – An Overview. (n.d.). Scite.ai. Available at: [Link]

-

Ramezani, M., & Ghyasi, A. (2023). A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry. Available at: [Link]

-

Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

-

Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. (2020). Taylor & Francis Online. Available at: [Link]

-

Tetrazole. (n.d.). Wikipedia. Available at: [Link]

-

Drugs in the Tetrazole Series. (2022). ResearchGate. Available at: [Link]

-

Pop, A., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]

-

Ismaeel, A. K., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

Ghosh, A. K., & Zajc, B. (2009). Fluorinated 1-phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. Available at: [Link]

-

Ghosh, A. K., & Zajc, B. (2009). Fluorinated 1-phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019). Future Science. Available at: [Link]

-

Tetrazole – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Drugs in the market with a tetrazole moiety. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. (n.d.). MDPI. Available at: [Link]

-

Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

-

Tetrazoles database - synthesis, physical properties. (n.d.). ChemSynthesis. Available at: [Link]

-

Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. (2019). Philosophical Transactions of the Royal Society A. Available at: [Link]

-

Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2022). MDPI. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Potential Pharmacological Activities of Tetrazoles in The New Millennium. (n.d.). ResearchGate. Available at: [Link]

-

Fluorinated Triazoles and Tetrazoles. (n.d.). OUCI. Available at: [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). Journal of Fluorine Chemistry. Available at: [Link]

-

Mitcheltree, M. J., et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

Sources

- 1. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scite.ai [scite.ai]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives as general reagents for fluoroalkylidene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 18. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]